molecular formula C6H8N2O3 B3070202 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1001500-66-8

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3070202
CAS RN: 1001500-66-8
M. Wt: 156.14 g/mol
InChI Key: IAXSBZCOEZTYDX-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid, also known as Methylpyrazole, is a small organic compound with a molecular weight of 135.14 g/mol. It is composed of a pyrazole ring with a methyl group attached to the nitrogen atom and a carboxylic acid group attached to the pyrazole ring. Methylpyrazole has a variety of uses in scientific research, including as a reagent, an inhibitor, and a catalyst.

Scientific Research Applications

1. Anti-inflammatory and Analgesic Activities

A study by Menozzi et al. (1994) demonstrated that 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid derivatives exhibit strong anti-inflammatory and analgesic activities in animal models. They also showed moderate antipyretic and in vitro platelet antiaggregating effects (Menozzi et al., 1994).

2. Functionalization Reactions and Chemical Synthesis

Yıldırım and Kandemirli (2006) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, revealing their potential in chemical synthesis. This study provided insights into the mechanism of these reactions and their applications in creating various chemical compounds (Yıldırım & Kandemirli, 2006).

3. Auxin Activities and Agricultural Applications

Research by Yue et al. (2010) on the synthesis of acylamides from substituted 1H-pyrazole-5-formic acid indicated their potential use in agriculture. Although the auxin activities of these compounds were not high, they demonstrated some effects on wheat germination (Yue et al., 2010).

4. Electrochemiluminescence in Metal Organic Frameworks

A 2016 study by Feng et al. highlighted the use of 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid derivatives in creating highly efficient electrochemiluminescent materials within metal-organic frameworks. This application is crucial in the development of advanced materials for electronic devices (Feng et al., 2016).

5. Nonlinear Optical Properties

Chandrakantha et al. (2013) investigated the nonlinear optical properties of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a class of compounds related to 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid. This research opens possibilities for their use in optical limiting applications and other photonic technologies (Chandrakantha et al., 2013).

properties

IUPAC Name

1-(methoxymethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-4-8-3-2-5(7-8)6(9)10/h2-3H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXSBZCOEZTYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241821
Record name 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1001500-66-8
Record name 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-66-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid
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Record name 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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